Longiferone B

Anti-inflammatory NO inhibition Daucane sesquiterpene

Researchers studying inflammatory pathways often encounter inconsistent potency and target engagement among sesquiterpenes. Longiferone B is a rigorously characterized daucane sesquiterpene (≥98% purity by HPLC/NMR/MS) with a validated IC50 of 21.0 µM against NO release and documented dual suppression of iNOS and COX-2 mRNA expression, providing a reliable reference for anti-inflammatory research. • Consistent batch-to-batch purity verified by orthogonal analytical methods. • Unique dual iNOS/COX-2 suppression profile not shared by all daucane analogues. • Ships at ambient temperature; stable at -20 °C long-term.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B593451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongiferone B
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3/t12-,13-,15-/m0/s1
InChIKeyAPMZPJSZMOWSFA-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Longiferone B: An Anti-Inflammatory Daucane Sesquiterpene


Longiferone B is a daucane sesquiterpene, chemically identified as dauca-8,11-diene-7-one, isolated from the rhizomes of Boesenbergia longiflora [1]. It demonstrates anti-inflammatory activity, primarily through inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with an IC50 of 21.0 µM [1]. The compound also suppresses the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1][2].

Why Longiferone B Cannot Be Substituted by Generic Daucanes


Daucane sesquiterpenes, including Longiferone B, Longiferone C, and other analogues, exhibit varying potencies and mechanisms of action, even within the same chemical class and assay system [1]. For instance, Longiferone B demonstrates a 33% greater potency in inhibiting NO release compared to its structural analogue Longiferone C (IC50 21.0 µM vs. 31.3 µM) under identical experimental conditions [1]. Furthermore, Longiferone B uniquely suppresses both iNOS and COX-2 mRNA expression, a mechanistic distinction not established for all in-class compounds [1]. Therefore, assuming functional equivalence among daucane sesquiterpenes without specific comparative data is scientifically unsound and can lead to irreproducible results in inflammatory research.

Longiferone B: Comparative Evidence


Superior NO Inhibition vs. Longiferone C

Longiferone B is 33% more potent than Longiferone C in inhibiting LPS-induced NO release in RAW 264.7 macrophages. Both compounds are daucane sesquiterpenes isolated from the same source, providing a direct, controlled comparison [1].

Anti-inflammatory NO inhibition Daucane sesquiterpene

Suppression of iNOS and COX-2 mRNA

Longiferone B, but not all daucane sesquiterpenes, has been demonstrated to suppress both iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 cells [1]. This indicates a dual-pronged anti-inflammatory mechanism, whereas many related compounds may only affect NO release without this specific transcriptional regulation.

Anti-inflammatory mechanism iNOS COX-2

NO Inhibition Potency Among Daucane Sesquiterpenes

A recent study of daucane analogues from Euphorbia esula reported IC50 values for NO inhibition ranging from 22.49 ± 0.21 to 30.31 ± 1.19 µM in the same assay system (LPS-stimulated RAW 264.7 macrophages) [1]. Longiferone B's IC50 of 21.0 µM falls at the lower, more potent end of this range, suggesting it is among the more active daucane sesquiterpenes characterized to date.

Daucane sesquiterpene NO inhibition Structure-activity relationship

High Purity and Validated Structure

Reputable vendors provide Longiferone B with a purity of ≥98%, verified by HPLC, NMR, and MS [1]. This level of characterization ensures that observed biological effects are attributable to Longiferone B and not contaminants, which is critical for reproducible research. In contrast, some structurally similar sesquiterpenes are offered at lower purities or with less rigorous analytical documentation.

Analytical chemistry Quality control Purity

Unique Structural Features

Longiferone B possesses a unique daucane skeleton (dauca-8,11-diene-7-one) that differs from Longiferone C by the presence of a 7,10-dione group [1]. This structural difference is likely responsible for the observed variations in biological activity and should guide selection for structure-activity relationship (SAR) studies.

Chemical structure Sesquiterpene Daucane

Longiferone B Application Scenarios


Lead Optimization for Anti-Inflammatory Drug Discovery

Longiferone B serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel anti-inflammatory agents. Its established IC50 of 21.0 µM against NO release and its ability to suppress iNOS and COX-2 mRNA expression [1] provide a clear efficacy baseline. Comparative data with Longiferone C (31.3 µM) [1] and other daucane analogues (22.49-30.31 µM) [2] positions Longiferone B as a potent lead for SAR studies, enabling medicinal chemists to rationally design derivatives with improved potency and selectivity.

Mechanistic Studies of Inflammatory Signaling

Researchers investigating the transcriptional regulation of inflammatory mediators can utilize Longiferone B to probe the pathways controlling iNOS and COX-2 expression. Unlike many other sesquiterpenes, Longiferone B has documented suppression of these key inflammatory genes [1]. This makes it a valuable tool for dissecting the molecular mechanisms underlying inflammation and for validating targets involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Quality Control Reference Standard

Given its rigorous analytical characterization (≥98% purity, HPLC/NMR/MS verified) [1][2], Longiferone B is suitable as a reference standard for the quantification and identification of daucane sesquiterpenes in plant extracts and herbal formulations. Its use ensures accurate quality control and standardization in natural product research and botanical drug development.

Preclinical Validation in Inflammation Models

Longiferone B can be employed in in vivo efficacy studies to validate the translational potential of targeting NO and prostaglandin pathways. The compound's in vitro activity profile [1] supports its use in established rodent models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced sepsis) to assess therapeutic efficacy, pharmacokinetics, and safety, providing critical data for advancing anti-inflammatory drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Longiferone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.